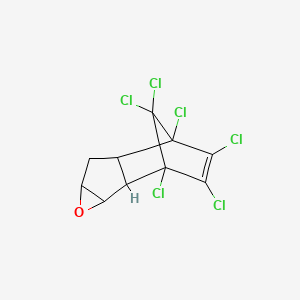
Chlordenepoxid
Übersicht
Beschreibung
Chlordene epoxide, also known as Chlordene epoxide, is a useful research compound. Its molecular formula is C10H6Cl6O and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound Chlordene epoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlordene epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlordene epoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biologische Sanierung der Umwelt
Chlordenepoxid: , ein Metabolit des Pestizids Heptachlor, ist für seine Persistenz und Toxizität in der Umwelt bekannt. Forschungsergebnisse haben gezeigt, dass bestimmte Weißfäulepilze (WRF), wie z. B. Pleurotus ostreatus, Heptachlor und seine Epoxidform biologisch abbauen können . Diese Pilze wurden auf künstlich kontaminierte Böden angewendet und wandeln Heptachlor in weniger toxische Metaboliten um, wodurch die Konzentration von this compound deutlich reduziert wird . Diese Anwendung ist entscheidend für die Sanierung kontaminierter Standorte und die Minderung der Umweltbelastung durch persistente organische Schadstoffe.
Lebensmittelsicherheitsanalyse
Rückstände von this compound können in Lebensmittelquellen, insbesondere in Fisch, gefunden werden. Studien haben Gaschromatographie mit Elektroneneinfangdetektion (GLC) verwendet, um this compound in Welsen nachzuweisen, wobei die Konzentrationen im Bereich von 0,04 bis 0,27 ppm lagen . Diese analytische Methode ist entscheidend für die Gewährleistung der Lebensmittelsicherheit und der öffentlichen Gesundheit, indem die Pestizidrückstände in der Lebensmittelversorgung überwacht und kontrolliert werden.
Studien zum Pilzstoffwechsel
Der Metabolismus von this compound durch Weißfäulepilze ist ein interessantes Thema in der Mikrobiologie. Arten der Gattung Phlebia haben die Fähigkeit gezeigt, this compound abzubauen und dabei Metaboliten wie Heptachlordiol und 1-Hydroxy-2,3-Epoxychlordene zu produzieren . Das Verständnis dieser Stoffwechselwege ist wichtig für die Entwicklung von Bioremediationsstrategien und die Untersuchung der ökologischen Rolle von Pilzen beim Abbau natürlicher Pestizide.
Pestizidabbauforschung
Die Resistenz von this compound gegen Abbau macht es zu einem Ziel für die Forschung nach neuartigen Abbaumethoden. Die Untersuchung mikrobieller Abbauwege, einschließlich derer, die Weißfäulepilze beinhalten, liefert Erkenntnisse über den Abbau solcher hartnäckigen Verbindungen . Diese Forschung kann zur Entwicklung effektiverer und umweltfreundlicherer Pestizide und Abbautechniken führen.
Toxikologische Studien
Aufgrund seiner toxischen Natur wird this compound in der Toxikologie oft untersucht, um seine Auswirkungen auf Lebewesen zu verstehen. Forschungen zu seinen Auswirkungen auf das zentrale Nervensystem und zu potenziellen krebserregenden Eigenschaften liefern Informationen für Risikobewertungen und Sicherheitsvorschriften für Pestizide .
Untersuchungen zur chemischen Stabilität
Die chemische Stabilität von this compound unter verschiedenen Umweltbedingungen ist ein weiterer Forschungsbereich. Studien zu seiner Löslichkeit, Reaktivität und Persistenz tragen zu unserem Wissen darüber bei, wie sich solche Verbindungen in verschiedenen Ökosystemen und bei Umweltbehebungsprozessen verhalten .
Entwicklung von Nachweismethoden
Fortschritte bei Nachweismethoden für this compound sind entscheidend für die Umweltüberwachung. Forschungen zu sensitiveren und genaueren Analysetechniken, wie z. B. Verbesserungen bei der GLC, helfen bei der frühzeitigen Erkennung von Kontaminationen und der Bewertung von Sanierungsmaßnahmen .
Bewertung der Auswirkungen auf die öffentliche Gesundheit
Das Vorkommen von this compound in der Umwelt und in Lebensmittelquellen hat Auswirkungen auf die öffentliche Gesundheit. Forschungen zu seinen langfristigen Auswirkungen auf die Gesundheit, einschließlich seines potenziellen krebserregenden Potenzials für den Menschen, sind entscheidend, um die Politik im Bereich der öffentlichen Gesundheit und die Richtlinien für den Pestizideinsatz zu informieren .
Wirkmechanismus
Target of Action
Chlordene epoxide, like other epoxides, primarily targets carbon atoms in organic molecules . The best target for the nucleophile in an S N 2 reaction is the carbon that is least hindered . This interaction leads to the opening of the epoxide ring, a key step in the compound’s mode of action .
Mode of Action
The mode of action of chlordene epoxide involves the opening of the epoxide ring . This can occur under mildly acidic conditions or in the presence of a base . The opening of the epoxide ring is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack . This leads to changes in the molecular structure of the compound and its subsequent interactions .
Biochemical Pathways
Chlordene epoxide is involved in several biochemical pathways. One such pathway involves the hydroxylation at the C1 position of heptachlor to 1-hydroxychlordene followed by epoxidation and dechlorination to chlordene epoxide . Another pathway involves the epoxidation at the C2 and C3 positions of heptachlor to heptachlor epoxide, which is then transformed to chlordene epoxide by a dechlorination reaction . These pathways highlight the compound’s role in the biotransformation of heptachlor .
Pharmacokinetics
It is known that chlordane, the parent compound of chlordene epoxide, is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals
Result of Action
The result of chlordene epoxide’s action is the transformation of heptachlor into less toxic metabolites . This occurs through a series of reactions such as epoxidation, hydrolysis, and dechlorination . The compound’s action thus plays a crucial role in the detoxification of heptachlor .
Biochemische Analyse
Biochemical Properties
Chlordene epoxide plays a significant role in biochemical reactions, particularly in the metabolism of organochlorine pesticides. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the metabolism of chlordene epoxide is epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of chlordene epoxide, as it converts the reactive epoxide group into a less harmful diol. Additionally, chlordene epoxide can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism .
Cellular Effects
Chlordene epoxide exerts various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, chlordene epoxide has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, chlordene epoxide can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of chlordene epoxide involves several key interactions at the molecular level. Chlordene epoxide can bind to and inhibit the activity of epoxide hydrolase, preventing the conversion of epoxides to diols. This inhibition can lead to the accumulation of reactive epoxide intermediates, which can interact with nucleophilic biomolecules such as DNA and proteins, causing cellular damage. Additionally, chlordene epoxide can induce the expression of cytochrome P450 enzymes, which further metabolize the compound into reactive intermediates. These intermediates can form adducts with cellular macromolecules, leading to genotoxic and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlordene epoxide can change over time due to its stability, degradation, and long-term impact on cellular function. Chlordene epoxide is relatively stable under laboratory conditions, but it can undergo slow degradation over time. This degradation can result in the formation of various metabolites, some of which may retain biological activity. Long-term exposure to chlordene epoxide in in vitro or in vivo studies has been shown to cause persistent cellular damage, including oxidative stress, DNA damage, and disruption of cellular homeostasis .
Dosage Effects in Animal Models
The effects of chlordene epoxide vary with different dosages in animal models. At low doses, chlordene epoxide may cause mild biochemical and cellular changes, such as alterations in enzyme activity and gene expression. At higher doses, chlordene epoxide can induce significant toxic effects, including liver damage, neurotoxicity, and immunotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Additionally, chronic exposure to high doses of chlordene epoxide can result in long-term health effects, such as carcinogenicity and reproductive toxicity .
Metabolic Pathways
Chlordene epoxide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The initial step in the metabolism of chlordene epoxide involves its oxidation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be further metabolized by epoxide hydrolase to produce diols, which are more water-soluble and can be excreted from the body. Additionally, chlordene epoxide can undergo hydroxylation and dechlorination reactions, leading to the formation of various metabolites, including 1-hydroxychlordene and 1-hydroxy-2,3-epoxychlordene .
Transport and Distribution
Chlordene epoxide is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its distribution within different cellular compartments. Once inside the cell, chlordene epoxide can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged exposure and potential toxicity in these tissues .
Subcellular Localization
The subcellular localization of chlordene epoxide can influence its activity and function. Chlordene epoxide can be localized in various cellular compartments, including the cytosol, endoplasmic reticulum, and mitochondria. Its localization is often determined by specific targeting signals or post-translational modifications that direct it to these compartments. For example, chlordene epoxide can be targeted to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for its metabolism. Additionally, its presence in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Eigenschaften
IUPAC Name |
1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNMBZKONGDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863683 | |
| Record name | 2,3,4,5,7,7-Hexachloro-1b,2,5,5a,6,6a-hexahydro-1aH-2,5-methanoindeno[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-23-7 | |
| Record name | 2,3,4,5,7,7-Hexachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6058-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlordene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


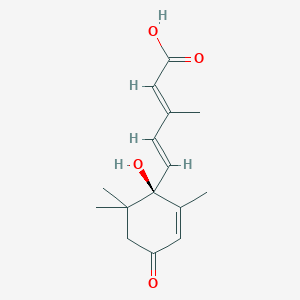
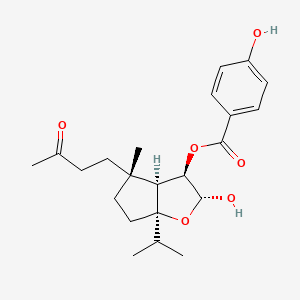
![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)


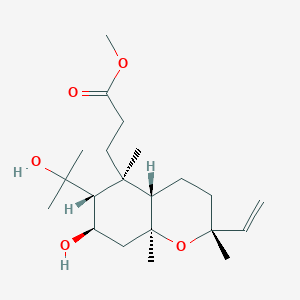
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)
![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)
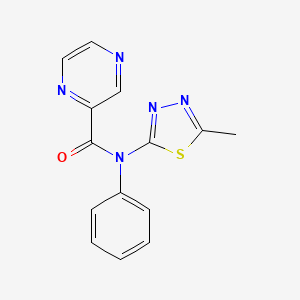
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)
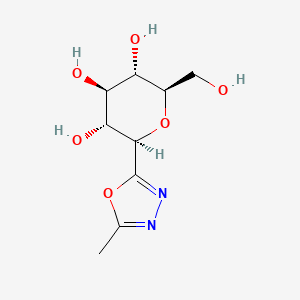
![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
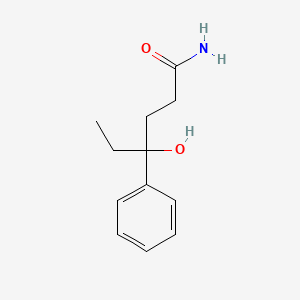
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)
